REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([CH:11]=O)[NH:8][C:7]=12.[CH2:13]([NH2:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[BH4-].[Na+]>CO>[ClH:1].[CH2:13]([NH:20][CH2:11][C:9]1[NH:8][C:7]2=[C:2]([Cl:1])[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC=C2C1NC(=C2)C=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
70 μL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After an additional 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched by addition of 59% aqueous sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness (124 mg, 81% crude)
|
Type
|
DISSOLUTION
|
Details
|
The crude material was dissolved in acetonitrile
|
Type
|
ADDITION
|
Details
|
treated with hydrochloric acid (0.46 mL, 1 M in diethyl ether)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C1=CC=CC=C1)NCC1=CC=2C(=C(N=CC2)Cl)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.347 mmol | |
AMOUNT: MASS | 107 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 122.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |